

Picrasin B acetate chemical structure and properties

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Compound of Interest

Compound Name: *Picrasin B acetate*

Cat. No.: *B1631035*

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Picrasin B Acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrasin B acetate, a quassinoid isolated from plants of the *Picrasma* genus, has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological effects of **Picrasin B acetate**. Detailed experimental protocols for its isolation and characterization, where available in public literature, are presented. Furthermore, this document elucidates the current understanding of the signaling pathways modulated by this compound and its potential therapeutic applications. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using DOT language diagrams for enhanced clarity.

Chemical Structure and Properties

Picrasin B acetate is a complex triterpenoid derivative characterized by a highly oxygenated and sterically hindered tetracyclic core structure.

Table 1: Chemical and Physical Properties of **Picrasin B Acetate**

| Property | Value | Source |
|-------------------|---|--------|
| CAS Number | 30315-04-9 | [1] |
| Molecular Formula | C ₂₃ H ₃₀ O ₇ | [1] |
| Molecular Weight | 418.49 g/mol | [1] |
| Appearance | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Storage Stability | Can be stored for up to 24 months at 2-8°C in a tightly sealed vial. Stock solutions in DMSO can be stored in aliquots at -20°C for up to two weeks. | [1] |

Note: Specific quantitative data for melting point, boiling point, and density of **Picrasin B acetate** are not readily available in the reviewed public literature.

Spectroscopic Data

The structural elucidation of **Picrasin B acetate** and its parent compound, Picrasin B, has been achieved through various spectroscopic techniques. While a complete set of spectra for **Picrasin B acetate** is not publicly available, data for the closely related Picrasin B provides significant insight into the core structure.

Table 2: ¹H and ¹³C NMR Data for Picrasin B (Reference for Core Structure)

| Position | ¹³ C Chemical Shift (ppm) | ¹ H Chemical Shift (ppm) |
|----------|--------------------------------------|-------------------------------------|
| 1 | 37.2 | 1.85 (m) |
| 2 | 27.2 | 1.65 (m), 2.05 (m) |
| 3 | 211.5 | - |
| 4 | 84.5 | 4.20 (d, J=2.5 Hz) |
| 5 | 49.5 | 2.95 (d, J=2.5 Hz) |
| 6 | 24.8 | 1.50 (m), 1.90 (m) |
| 7 | 79.8 | 3.95 (t, J=8.0 Hz) |
| 8 | 45.0 | - |
| 9 | 48.2 | 2.50 (m) |
| 10 | 42.5 | - |
| 11 | 201.8 | - |
| 12 | 125.5 | 5.30 (s) |
| 13 | 165.5 | - |
| 14 | 108.2 | 4.80 (s) |
| 15 | 157.0 | - |
| 16 | 170.1 | - |
| 18 | 20.5 | 1.20 (s) |
| 19 | 10.8 | 1.05 (d, J=7.0 Hz) |
| 20 | 17.5 | 1.15 (s) |
| 21 | 29.8 | 2.10 (s) |
| OMe | 56.5 | 3.65 (s) |

Data adapted from analogous compounds and spectral databases. The acetate group in **Picrasin B acetate** would introduce additional signals.

Infrared (IR) Spectroscopy: The IR spectrum of **Picrasin B acetate** is expected to show characteristic absorption bands for the following functional groups:

- O-H stretching: A broad band around 3400-3500 cm^{-1} from the hydroxyl group.
- C-H stretching: Bands in the region of 2850-3000 cm^{-1} .
- C=O stretching (ester): A strong absorption around 1735-1750 cm^{-1} .
- C=O stretching (ketone): Strong absorptions around 1700-1720 cm^{-1} .
- C-O stretching: Bands in the 1000-1300 cm^{-1} region.

Mass Spectrometry (MS): The mass spectrum of **Picrasin B acetate** would show a molecular ion peak $[\text{M}]^+$ corresponding to its molecular weight (418.49). Fragmentation patterns would likely involve the loss of the acetate group ($\text{CH}_3\text{COO}^\cdot$, 59 Da) and other characteristic fragments from the quassinoid core.

Biological Activities and Therapeutic Potential

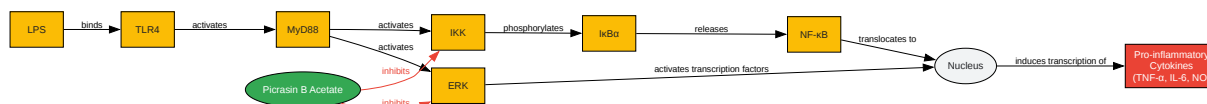
Picrasin B acetate is a member of the quassinoid family, a class of natural products renowned for their wide range of biological activities.

Table 3: Overview of Biological Activities of Picrasin B and Related Quassinoids

| Activity | Description | Key Findings | Potential Signaling Pathways |
|-------------------|---|--|--|
| Anti-inflammatory | Exhibits potent anti-inflammatory effects by modulating key inflammatory mediators. | Suppresses the production of pro-inflammatory cytokines such as nitric oxide (NO), tumor necrosis factor-alpha (TNF- α), and interleukin-6 (IL-6). | Inhibition of NF- κ B and ERK signaling pathways. |
| Anticancer | Demonstrates cytotoxic effects against various cancer cell lines. | Induces apoptosis in cancer cells. | Activation of apoptotic pathways. |
| Neuroprotective | Protects neuronal cells from oxidative stress-induced damage. | Shows neuroprotective effects against H ₂ O ₂ -induced oxidative stress in SH-SY5Y neuroblastoma cells. | Modulation of cellular antioxidant defense mechanisms. |
| Antiviral | Exhibits activity against a range of viruses. | The broader class of quassinoids has shown antiviral potential. | Varies depending on the virus. |
| Antimalarial | Possesses activity against the malaria parasite, Plasmodium falciparum. | Quassinoids are known for their antimalarial properties. | Inhibition of parasite protein synthesis. |

Signaling Pathways

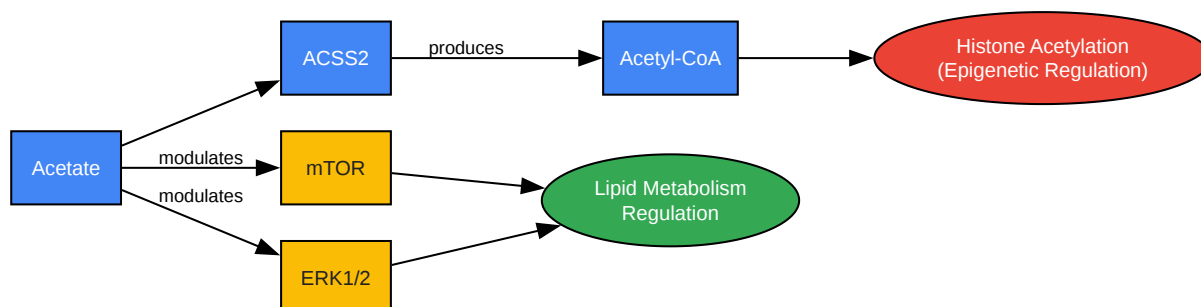
The biological effects of **Picrasin B acetate** and related compounds are mediated through the modulation of various intracellular signaling pathways.



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Caption: Proposed anti-inflammatory mechanism of **Picrasin B acetate**.

The acetate moiety itself can also participate in cellular signaling, primarily through its conversion to acetyl-CoA, which is a key player in metabolism and epigenetic regulation. Acetate has been shown to regulate lipid metabolism through the mTOR and ERK1/2 signaling pathways.



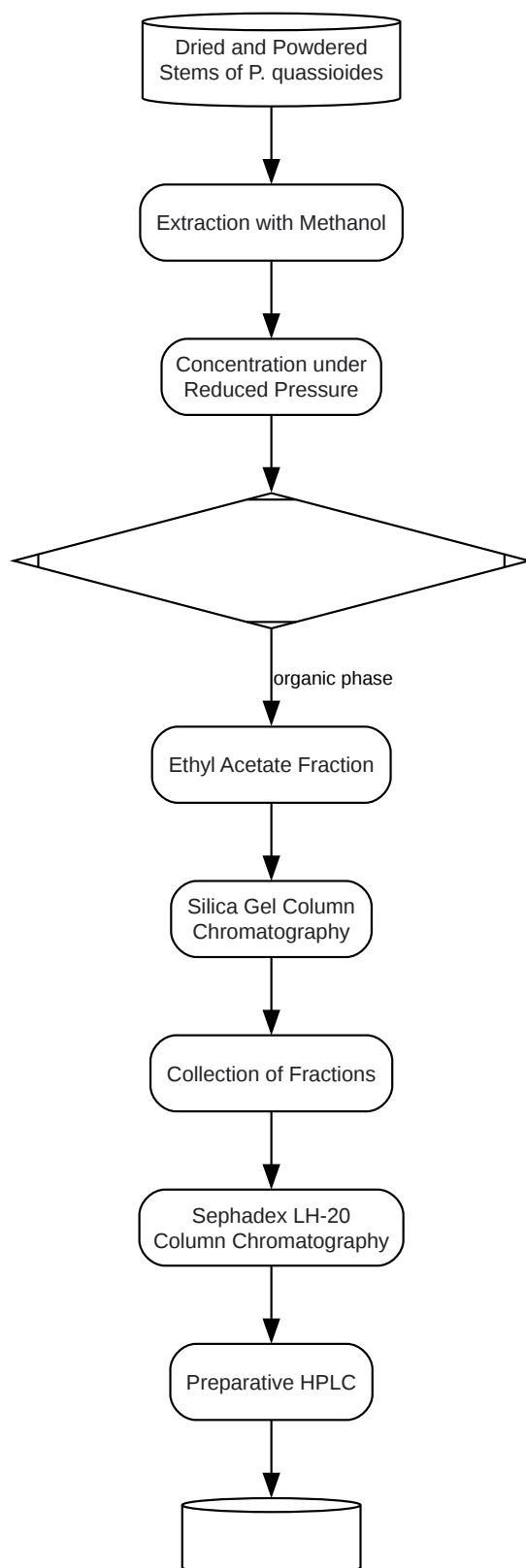
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Caption: General signaling roles of acetate in cellular processes.

Experimental Protocols

Isolation and Purification of Picrasin B

A general procedure for the isolation of Picrasin B from the stems of *Picrasma quassioides* involves the following steps. It is important to note that specific details may vary between different research groups.



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Caption: General workflow for the isolation of Picrasin B.

Methodology:

- **Extraction:** The air-dried and powdered stems of *Picrasma quassioides* are extracted exhaustively with methanol at room temperature.
- **Concentration:** The methanol extract is concentrated under reduced pressure to yield a crude residue.
- **Partitioning:** The residue is suspended in water and partitioned successively with ethyl acetate.
- **Column Chromatography:** The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol.
- **Further Purification:** Fractions containing Picrasin B are combined and further purified by Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Acetylation of Picrasin B

To obtain **Picrasin B acetate**, Picrasin B can be acetylated using standard chemical methods, typically involving acetic anhydride and a base catalyst like pyridine.

Conclusion

Picrasin B acetate is a promising natural product with a diverse pharmacological profile. Its anti-inflammatory, anticancer, and neuroprotective properties warrant further investigation for potential therapeutic applications. This guide has summarized the current knowledge on its chemical structure, properties, and biological activities. Future research should focus on obtaining more detailed quantitative data, elucidating the precise mechanisms of action for its various effects, and conducting preclinical and clinical studies to evaluate its therapeutic efficacy and safety. The development of efficient and scalable synthetic routes will also be crucial for advancing the research and potential clinical use of this compound.

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References

- 1. mdpi.com [mdpi.com]
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